molecular formula C15H20N2O2S2 B3860988 N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)benzenesulfonamide

N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)benzenesulfonamide

Cat. No. B3860988
M. Wt: 324.5 g/mol
InChI Key: XYRMLZVYRVONRR-JQIJEIRASA-N
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Description

N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)benzenesulfonamide, also known as MTTB, is a compound that has gained significant attention in the field of scientific research. It is a thiazolium-based dye that is used as a redox indicator in cell viability assays. MTTB is a relatively new compound, and its synthesis, mechanism of action, and biochemical and physiological effects are still being studied.

Scientific Research Applications

Photodynamic Therapy Applications

N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)benzenesulfonamide derivatives have been investigated for their potential in photodynamic therapy (PDT). For example, a study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Several studies have focused on the anticancer properties of compounds related to N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)benzenesulfonamide. For instance, González-Álvarez et al. (2013) synthesized mixed-ligand copper(II)-sulfonamide complexes and found that these compounds exhibited DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The complexes were effective in inducing apoptosis in human tumor cells (González-Álvarez et al., 2013).

Spectroscopic and Photophysical Studies

Studies have also been conducted on the spectroscopic and photophysical properties of benzenesulfonamide derivatives. Mary et al. (2021) investigated the antimicrobial bioactive benzenesulfonamide derivative, focusing on its spectroscopic analysis, DFT studies, and surface-enhanced Raman scattering. This research contributes to understanding the reactivity properties and potential pharmaceutical applications of these compounds (Mary et al., 2021).

Enzyme Inhibition and Molecular Docking Studies

Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and evaluated their effects on various enzyme activities. They conducted molecular docking studies to determine the binding interactions between the inhibitors and enzymes, providing insights into potential therapeutic applications (Alyar et al., 2019).

properties

IUPAC Name

(NE)-N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S2/c1-11-13(15(2,3)4)20-14(17(11)5)16-21(18,19)12-9-7-6-8-10-12/h6-10H,1-5H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRMLZVYRVONRR-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NS(=O)(=O)C2=CC=CC=C2)N1C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(S/C(=N/S(=O)(=O)C2=CC=CC=C2)/N1C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199980
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)benzenesulfonamide
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N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)benzenesulfonamide
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N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)benzenesulfonamide
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N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)benzenesulfonamide
Reactant of Route 5
N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)benzenesulfonamide
Reactant of Route 6
N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)benzenesulfonamide

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